Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate
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Description
Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C8H8F3NO4S2 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate is extensively used in chemical synthesis. For example, it has been employed in one-pot syntheses of functionalized ethyl 1,3-thiazole-5-carboxylates, demonstrating its utility in creating diverse chemical structures (Yavari et al., 2009). Similarly, its derivatives have been used in the synthesis of various compounds, showcasing its versatility as a precursor (Boy & Guernon, 2005).
Structural and Spectroscopic Analysis
Research has also focused on the structural and spectroscopic analysis of this compound derivatives. These studies provide insights into their molecular structure and properties, which are critical for further applications in various fields of chemistry (Lynch & Mcclenaghan, 2004).
Novel Applications and Material Science
In the realm of material science and novel applications, derivatives of this compound have been explored for their potential in creating new materials and technologies. For instance, its use in the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates via ultrasonic and thermally mediated aminolysis highlights its potential in advanced material synthesis (Baker & Williams, 2003).
Corrosion Inhibition
Additionally, some derivatives of this compound have shown effectiveness as corrosion inhibitors. This suggests its potential application in industrial processes to protect metals from corrosion, which is a significant issue in various industries (Raviprabha & Bhat, 2019).
Properties
IUPAC Name |
ethyl 2-methylsulfonyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO4S2/c1-3-16-6(13)4-5(8(9,10)11)12-7(17-4)18(2,14)15/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWECTZZKNWFTHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)S(=O)(=O)C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.